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Compound of Interest

Compound Name: 2-Bromo-N-phenylbenzamide

Cat. No.: B078215

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities,
and structure-activity relationships of 2-Bromo-N-phenylbenzamide derivatives. This class of
compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold,
which allows for the development of agents with a broad spectrum of therapeutic potential,
including antimicrobial, anti-inflammatory, and antiprotozoal activities.

Synthesis of 2-Bromo-N-phenylbenzamide
Derivatives

The 2-Bromo-N-phenylbenzamide core structure serves as a versatile starting point for the
synthesis of a variety of derivatives. Common strategies involve modifications to generate
esters, hydrazides, and hydrazones, often employing microwave-assisted organic synthesis to
improve reaction times and yields.

General Synthetic Approach

A prevalent synthetic route begins with N-(2-bromo-phenyl)-2-hydroxy-benzamide, which can
be further derivatized. For instance, novel esters, hydrazides, and hydrazones have been
synthesized in good yields (86-93%) using microwave irradiation at 150°C and 500 W for 7-11
minutes.[1][2] The bromine atom also acts as a handle for transition metal-catalyzed cross-
coupling reactions (e.g., Suzuki, Stille), enabling the introduction of diverse aryl or alkenyl
substituents for extensive derivatization.[3]
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Experimental Protocol: Microwave-Assisted Synthesis

While specific reactant quantities vary, a representative protocol for the synthesis of
salicylanilide derivatives from salicylic acid and aniline precursors is described below.

o Materials: Appropriate salicylic acid (1 mmol), substituted aniline (1 mmol), phosphorus
trichloride (0.5 mmol), chlorobenzene (10 mL).[4]

e Procedure:
o Suspend salicylic acid in chlorobenzene.
o Add the substituted aniline, followed by phosphorus trichloride.
o lIrradiate the reaction mixture in a microwave reactor (e.g., 530 W for 25 minutes).[4]
o Filter the hot reaction mixture and allow it to stand at 4°C for 12 hours.

o Collect the resulting precipitate by filtration and recrystallize from a suitable solvent like
ethanol/water to obtain the pure benzamide derivative.[4]

The following diagram illustrates a general workflow for the derivatization of the core structure.
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2-Bromo-N-phenylbenzamide

(Core Structure)

Step 1

Microwave Synthesis
(e.g., with Ethyl Chloroacetate)

:

Ester Derivative
([2-(2-bromophenylcarbamoyl)phenoxy]acetic acid ethyl ester)

Step 2

Hydrazine Hydrate

Hydrazide Derivative

(N-(2-bromo-phenyl)-2-hydrazinocarbonylmethoxy-benzamide)

Step 3

Substituted Aldehyde

Hydrazone Derivative
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General synthesis workflow for derivatives.[1]

Biological Activities and Therapeutic Potential
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Derivatives of 2-Bromo-N-phenylbenzamide have demonstrated a wide range of biological
activities, making them promising candidates for drug development in several therapeutic
areas.

Antimicrobial and Antifungal Activity

Numerous studies have highlighted the antimicrobial properties of these compounds,
particularly against Gram-positive bacteria.[5] The minimum inhibitory concentration (MIC) for
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives against these bacteria typically ranges
from 2.5 to 5.0 mg/mL.[5][6] Antifungal activity has also been observed against
phytopathogenic fungi like Fusarium oxysporum and Sclerotinia sclerotiorum, as well as the
yeast Saccharomyces cerevisiae, with MIC values ranging from 0.3 to 5.0 mg/mL.[1][2]

Anti-inflammatory Activity

The anti-inflammatory potential of these derivatives has been evaluated using in vitro protease
inhibition assays. The IC50 values for inhibiting trypsin activity were found to be between 0.04
and 0.07 mg/mL, which is significantly lower than that of the standard drug acetylsalicylic acid

(0.4051 mg/mL), indicating superior efficiency.[5]

Activity Against Kinetoplastid Parasites

N-phenylbenzamide derivatives have been investigated as agents targeting the AT-rich
mitochondrial DNA (KDNA) of kinetoplastid parasites.[7] Analogs have shown micromolar
activity against Trypanosoma brucei and submicromolar inhibition of Trypanosoma cruzi and
Leishmania donovani.[7][8]

Other Activities

e Antimycobacterial: Benzamide derivatives have been studied as inhibitors of Mycobacterium
tuberculosis QcrB, with some compounds showing potent activity (IC90 = 5.5 uM).[9]

e Antiplasmodial: 2-Phenoxybenzamide derivatives have shown high activity against P.
falciparum (IC50 = 0.2690 uM) with low cytotoxicity, making them promising anti-malarial
candidates.[10]

» Kinase Inhibition: Benzamide derivatives have been explored as potential p38a mitogen-
activated protein (MAP) kinase inhibitors, a target for treating cancer and inflammatory
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diseases.[11]

The diagram below depicts a simplified MAPK signaling pathway, a common target in cancer
therapy. Benzamide derivatives could potentially act at the p38 MAPK node.
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Potential inhibition of the p38 MAPK pathway.[11]

Structure-Activity Relationship (SAR) Summary

The biological activity of 2-Bromo-N-phenylbenzamide derivatives is highly dependent on the
nature and position of substituents on the aromatic rings.

» Antimicrobial Activity: For antibacterial effects, substitutions at the R1 position para to the
carboxamide moiety are important. Additionally, a lipophilic and electron-withdrawing R2
group and a bulky R3 substituent can enhance activity.[6]

o Antimycobacterial Activity: In the context of M. tuberculosis inhibitors, replacing a
metabolically labile morpholine group with smaller functional groups like thiophene and
methyl substituents at the C-5 position of the benzamide core retained or improved potency.

[°]

» Antiplasmodial Activity: The substitution pattern on the anilino part of the molecule, as well as
the size of the substituents, strongly influences antiplasmodial activity and cytotoxicity.[10] A
4-fluorophenoxy substituent was found to have an advantageous effect.[10]

The following diagram illustrates the key regions of the benzamide scaffold where modifications
influence biological activity.
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Key structural regions for SAR studies.
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Quantitative Data Summary

The following tables summarize key quantitative data reported for various 2-Bromo-N-
phenylbenzamide derivatives.

ble 1: Antimicrobial Linfl .

Compound Target/Organis
Assay Result Reference
Type m
N-(2-bromo-
phenyl)-2- iy
Gram-positive Broth MIC =2.5-5.0
hydroxy- . N [51[6]
] bacteria microdilution mg/mL
benzamide
derivatives
N-(2-bromo- )
Fusarium
phenyl)-2-
oxysporum, ) o MIC = 0.3-5.0
hydroxy- o Disc diffusion [1][2]
] Sclerotinia mg/mL
benzamide ]
o sclerotiorum
derivatives
N-(2-bromo-
phenyl)-2- )
Trypsin Protease IC50 = 0.04-0.07
hydroxy- N
) (Protease) inhibition mg/mL
benzamide
derivatives

Table 2: Antitubercular & Antiplasmodial Activity
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Compound Target/Organis
Assay Result Reference
Class m
Benzamide )
o Mycobacterium Whole-cell
derivative (C-5 ) IC90 =5.5 uM [9]
tuberculosis screen
Bromo)
2- .
~ P. falciparum ) IC50 = 0.2690
Phenoxybenzami ) In vitro culture [10]
T (NF54 strain) UM

de derivative
N-Boc-amino P. falciparum )

) In vitro culture IC50=1.902 uM  [10]
analogue (NF54 strain)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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